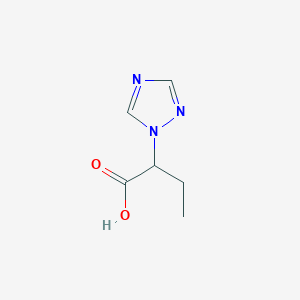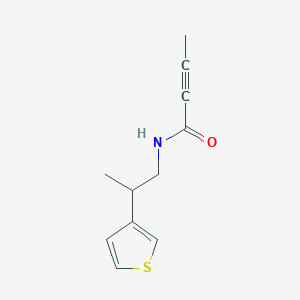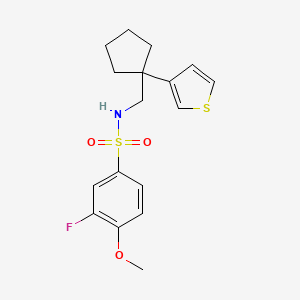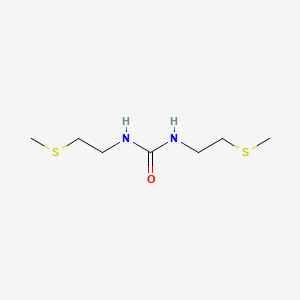
Ácido 2-(1H-1,2,4-triazol-1-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the CAS Number: 1157990-31-2 . It has a molecular weight of 155.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(1H-1,2,4-triazol-1-yl)butanoic acid is 1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
2-(1H-1,2,4-triazol-1-yl)butanoic acid is a powder at room temperature .Aplicaciones Científicas De Investigación
- Los investigadores han explorado los efectos citotóxicos de los híbridos de 1,2,4-triazol que contienen este compuesto. Estos híbridos exhibieron niveles variables de citotoxicidad contra líneas celulares tumorales como MCF-7 y HCT-116 . Los valores de IC50 oscilaron entre 15,6 y 39,8 µM para las células MCF-7 y entre 23,9 y 41,8 µM para las células HCT-116.
- Se ha informado un proceso sin metales para sintetizar ácido 2-(1H-1,2,4-triazol-1-il)butanoico. Este método eficiente implica la construcción del anillo de triazol en condiciones de flujo, lo que lo convierte en un enfoque sostenible .
- Los investigadores han evaluado la actividad biológica de compuestos relacionados, como el 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol. Este derivado demostró potentes efectos antiproliferativos contra las células MV4-11 con una IC50 de 2 µM .
Actividad antiproliferativa
Síntesis sin metales
Evaluación biológica
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
This compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities
Mode of Action
It’s known that triazole derivatives can interact with biological targets through the formation of hydrogen bonds and dipole-dipole interactions . The presence of the carboxylic acid group may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Triazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some triazole derivatives have been reported to exhibit cytotoxic activities against certain cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1H-1,2,4-triazol-1-yl)butanoic acid. For instance, the compound’s ionization state, which can be influenced by pH, may affect its absorption and distribution .
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDUKJXMMUPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2460018.png)





![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)
![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)
![Ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2460037.png)

